molecular formula C19H15BrClNO2 B14807944 2-[(1-bromonaphthalen-2-yl)oxy]-N-(3-chloro-4-methylphenyl)acetamide

2-[(1-bromonaphthalen-2-yl)oxy]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B14807944
M. Wt: 404.7 g/mol
InChI Key: MWIKAPQTNVOXHG-UHFFFAOYSA-N
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Description

2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a bromo-naphthyl group, a chloro-methylphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The naphthalene ring is brominated using bromine or a brominating agent to introduce the bromo group.

    Naphthylation: The brominated naphthalene is then reacted with a suitable phenol derivative to form the naphthyl ether.

    Acetylation: The resulting naphthyl ether is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

    Chlorination: Finally, the compound is chlorinated to introduce the chloro group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromo and chloro groups can form interactions with proteins or enzymes, potentially inhibiting their activity. The acetamide moiety may also play a role in binding to biological targets, affecting their function and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methylphenyl)acetamide
  • 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C19H15BrClNO2

Molecular Weight

404.7 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C19H15BrClNO2/c1-12-6-8-14(10-16(12)21)22-18(23)11-24-17-9-7-13-4-2-3-5-15(13)19(17)20/h2-10H,11H2,1H3,(H,22,23)

InChI Key

MWIKAPQTNVOXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)Cl

Origin of Product

United States

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